- Optically active R- and S-carbazole derivatives, Federal Republic of Germany, , ,

Cas no 95093-99-5 ((R)-Carvedilol)

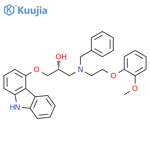

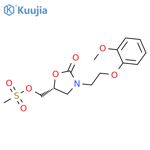

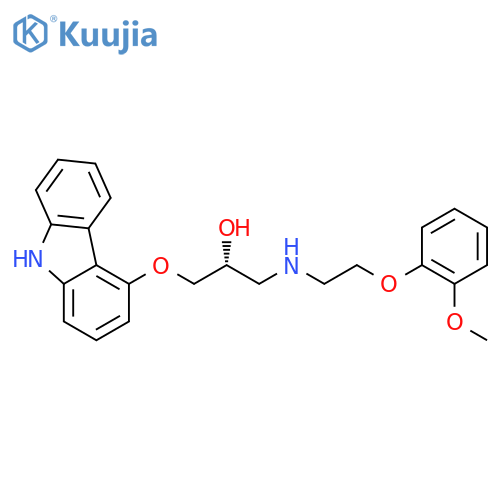

(R)-Carvedilol structure

Nombre del producto:(R)-Carvedilol

Número CAS:95093-99-5

MF:C24H26N2O4

Megavatios:406.474246501923

MDL:MFCD00869663

CID:805150

PubChem ID:185394

(R)-Carvedilol Propiedades químicas y físicas

Nombre e identificación

-

- 2-Propanol,1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-, (2R)-

- (R)-(+)-Carvedilol

- (+)-Carvedilol

- (S)-carvedilol

- S-(-)-1-(carbazol-4-yloxy)-3-[[2-(O-methoxyphenoxy)ethyl]amino]-2-propanol

- (R)-Carvedilol

- (2R)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (ACI)

- 2-Propanol, 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-, (R)- (ZCI)

- (R)-1-(9H-carbazol-4-yloxy)-3-[[2-[2-(methoxy)phenoxy]ethyl]amino]propan-2-ol

- R-(+)-Carvedilol

- AC9072

- AKOS040736097

- CARVEDILOL, R-(+)-

- N6E193E020

- BDBM50167073

- MS-26969

- Q27284614

- DTXSID90241748

- DTXCID20164239

- ARD193805

- (+)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol

- 2-PROPANOL, 1-(9H-CARBAZOL-4-YLOXY)-3-((2-(2-METHOXYPHENOXY)ETHYL)AMINO)-, (2R)-

- MFCD00869663

- SCHEMBL232110

- NS00076451

- HY-B0006C

- 95093-99-5

- CS-0111829

- (R)-1-(9H-carbazol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

- CHEMBL3798017

- UNII-N6E193E020

- (R)-1-[(4-Carbazolyl)oxy]-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol

- (R)-BM 14190

- Carvedilol, (+)-

- (2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol

- BIDD:GT0736

-

- MDL: MFCD00869663

- Renchi: 1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m1/s1

- Clave inchi: OGHNVEJMJSYVRP-QGZVFWFLSA-N

- Sonrisas: O(C1C=CC=C2C=1C1C=CC=CC=1N2)C[C@H](O)CNCCOC1C=CC=CC=1OC

Atributos calculados

- Calidad precisa: 406.189257g/mol

- Carga superficial: 0

- XLogP3: 4.2

- Recuento de donantes vinculados al hidrógeno: 3

- Recuento de receptores de enlace de hidrógeno: 5

- Cuenta de enlace giratorio: 10

- Masa isotópica única: 406.189257g/mol

- Masa isotópica única: 406.189257g/mol

- Superficie del Polo topológico: 75.7Ų

- Recuento de átomos pesados: 30

- Complejidad: 508

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 1

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

Propiedades experimentales

- Denso: 1.25

- Punto de fusión: 114-115°C

- Punto de ebullición: 655.2 °C at 760 mmHg

- Punto de inflamación: 350.1 °C

- índice de refracción: 1.657

- PSA: 75.74000

- Logp: 4.12890

(R)-Carvedilol PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | C184630-10mg |

(R)-(+)-Carvedilol |

95093-99-5 | 10mg |

$ 396.00 | 2023-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y12205-250mg |

(R)-(+)-CARVEDILOL |

95093-99-5 | 95% | 250mg |

¥5709.0 | 2024-07-18 | |

| eNovation Chemicals LLC | D777379-1g |

(R)-1-[(4-Carbazolyl)oxy]-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol |

95093-99-5 | 95% | 1g |

$650 | 2024-07-20 | |

| abcr | AB531064-1 mg |

(R)-(+)-Carvedilol; . |

95093-99-5 | 1mg |

€155.30 | 2023-06-14 | ||

| MedChemExpress | HY-B0006C-5mg |

(R)-Carvedilol |

95093-99-5 | 99.94% | 5mg |

¥1100 | 2024-04-15 | |

| Aaron | AR01CD6P-10mg |

2-Propanol,1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-, (2R)- |

95093-99-5 | 98% | 10mg |

$862.00 | 2023-12-14 | |

| abcr | AB531064-1mg |

(R)-(+)-Carvedilol; . |

95093-99-5 | 1mg |

€155.30 | 2023-09-01 | ||

| eNovation Chemicals LLC | D777379-0.1g |

(R)-1-[(4-Carbazolyl)oxy]-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol |

95093-99-5 | 95% | 0.1g |

$420 | 2025-02-26 | |

| eNovation Chemicals LLC | D777379-0.25g |

(R)-1-[(4-Carbazolyl)oxy]-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol |

95093-99-5 | 95% | 0.25g |

$455 | 2025-02-26 | |

| eNovation Chemicals LLC | D777379-0.1g |

(R)-1-[(4-Carbazolyl)oxy]-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol |

95093-99-5 | 95% | 0.1g |

$420 | 2024-07-20 |

(R)-Carvedilol Métodos de producción

Synthetic Routes 1

Condiciones de reacción

Referencia

Synthetic Routes 2

Condiciones de reacción

Referencia

- A process for preparation of 1-[9H-carbazol-4-yloxy]-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium , Water Solvents: Ethanol ; 20 min, 20 - 30 °C; 1.5 h, 25 °C

Referencia

- Preparation of carvedilol, European Patent Organization, , ,

Synthetic Routes 4

Condiciones de reacción

Referencia

- Synthesis, analytical characterization and capillary electrophoretic use of the single-isomer heptakis-(6-O-sulfobutyl)-beta-cyclodextrin, Journal of Chromatography A, 2017, 1514, 127-133

Synthetic Routes 5

Condiciones de reacción

1.1 Catalysts: Palladium , Carbon Solvents: Ethanol , Water

1.2 Reagents: Hydrazine hydrate (1:1)

1.2 Reagents: Hydrazine hydrate (1:1)

Referencia

- Intermediates for preparing the R- or S- enantiomer and N-benzyl derivatives of 1-[9'H-carbazol-4'-yloxy]-3-[2"-(2"'-methoxyphenoxy)ethylamino]propan-2-ol [carvedilol], European Patent Organization, , ,

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 °C; 30 °C → reflux; 12 h, reflux

Referencia

- Synthesis of racemic and chiral carvedilol starting from corresponding 5-(chloromethyl)oxazolidin-2-one, Indian Journal of Chemistry, 2012, (9), 1430-1435

Synthetic Routes 7

Condiciones de reacción

Referencia

- Process for the preparation of highly optical pure carvedilol, United States, , ,

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 16 h, reflux; reflux → rt

1.2 Reagents: Potassium hydroxide Solvents: Water ; 6 h, reflux

1.2 Reagents: Potassium hydroxide Solvents: Water ; 6 h, reflux

Referencia

- Process for preparation of optically pure carvedilol, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condiciones de reacción

1.1 Solvents: Isopropanol ; rt; 1.5 h, reflux

Referencia

- Methods of treating and/or preventing Alzheimer's disease with R-carvedilol, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condiciones de reacción

Referencia

- Process for the preparation of carvedilol or its enantiomers from the ring-opening reaction of 4-(2,3-epoxypropoxy)carbazole or its enantiomers with an excess of 2-(2-methoxyphenoxy)ethylamine in ethyl acetate as the reaction solvent, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condiciones de reacción

1.1 Solvents: Isopropanol ; 4 h, rt → reflux

Referencia

- Hybridization of β-Adrenergic Agonists and Antagonists Confers G Protein Bias, Journal of Medicinal Chemistry, 2019, 62(10), 5111-5131

(R)-Carvedilol Raw materials

- Carvedilol

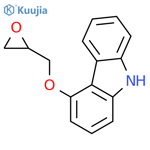

- (R)-(-)-4-(2,3-Epoxypropoxy)carbazole

- (5R)-3-[2-(2-Methoxyphenoxy)ethyl]-5-[[(methylsulfonyl)oxy]methyl]-2-oxazolidinone

- (2R)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl](phenylmethyl)amino]-2-propanol

- 2-Oxazolidinone, 5-[(9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-, (R)- (9CI)

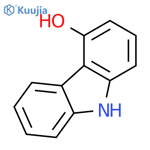

- 4-Hydroxy Carbazole

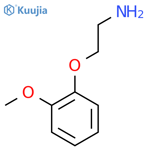

- 2-(2-Aminoethoxy)anisole

(R)-Carvedilol Preparation Products

(R)-Carvedilol Literatura relevante

-

Guode Zhao,Xirong Tian,Jian Wang,Maosheng Cheng,Tianyu Zhang,Zihou Wang New J. Chem. 2021 45 1286

-

Yahong Sun,Nan Li,Mingliang Zhang,Wei Zhou,Jinghe Yuan,Rong Zhao,Jimin Wu,Zijian Li,Youyi Zhang,Xiaohong Fang Chem. Commun. 2016 52 7086

-

Bin Yang,Chunnuan Wu,Bin Ji,Xiaoyu Ai,Xiao Kuang,Mingrui Wu,Mengchi Sun,Cong Luo,Zhonggui He,Jin Sun RSC Adv. 2015 5 104846

-

Hassan Sereshti,Sadjad Bakhtiari RSC Adv. 2016 6 75757

-

Livia Deris Prado,Helvécio Vinícius Antunes Rocha,Jackson Ant?nio Lamounier Camargos Resende,Glaucio Braga Ferreira,Ana Maria Rangel de Figuereido Teixeira CrystEngComm 2014 16 3168

95093-99-5 ((R)-Carvedilol) Productos relacionados

- 146574-43-8(3-Hydroxy Carvedilol)

- 142227-51-8(5’-Hydroxyphenyl Carvedilol)

- 142227-49-4(4’-Hydroxyphenyl Carvedilol)

- 123372-14-5((R)-(+)-O-Desmethyl Carvedilol)

- 1261395-96-3(4-Hydroxycarvedilol D5)

- 918903-20-5(Carvedilol Bis-carbazole)

- 123372-13-4((S)-(-)-O-Desmethyl Carvedilol)

- 929106-58-1(Carvedilol-d5)

- 72956-44-6(O-Desmethyl Carvedilol)

- 95094-00-1((S)-Carvedilol)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:95093-99-5)(R)-Carvedilol

Pureza:99%/99%/99%/99%

Cantidad:0.1g/0.25g/1g/5mg

Precio ($):336.0/395.0/522.0/150.0